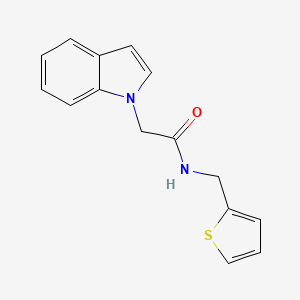

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide

CAS No.: 736939-40-5

Cat. No.: VC4477608

Molecular Formula: C15H14N2OS

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 736939-40-5 |

|---|---|

| Molecular Formula | C15H14N2OS |

| Molecular Weight | 270.35 |

| IUPAC Name | 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C15H14N2OS/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-9H,10-11H2,(H,16,18) |

| Standard InChI Key | XSFDFSFIVILSEP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CS3 |

Introduction

Biological Activities of Similar Compounds

Compounds with indole and thiophene moieties have been studied for various biological activities, including anticancer, antimicrobial, and antiviral properties.

-

Anticancer Activity: Indole-based compounds have shown significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines like Hela, MCF7, and HepG2 .

-

Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Research Methodologies

To evaluate the biological activities of 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, researchers typically employ a range of methodologies:

-

In Vitro Assays: These include cell culture-based experiments to assess cytotoxicity, cell proliferation, and apoptosis induction.

-

Spectroscopic Analysis: Techniques like NMR and LC–MS are used to confirm the chemical structure and purity of the compound.

-

Molecular Docking: Computational studies to predict the binding affinity of the compound to specific biological targets.

Data Tables

Given the lack of specific data on 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, the following table illustrates the general approach to evaluating biological activities of similar compounds:

| Compound Type | Biological Activity | Cell Lines/Targets | Methodologies |

|---|---|---|---|

| Indole Derivatives | Anticancer | Hela, MCF7, HepG2 | In Vitro Assays |

| Thiophene Derivatives | Antimicrobial | Gram-positive/Gram-negative bacteria | Turbidimetric Method |

| Indole-Thiophene Hybrids | Potential Antiviral | Viral RdRp | Molecular Docking |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume